
Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is a chemical compound with the molecular formula C13H18N2O2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a CBZ (carbobenzyloxy) protected methylaminomethyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE typically involves the following steps :
Protection of Methylamine: Methylamine is reacted with a CBZ (carbobenzyloxy) protecting agent to form N-CBZ-methylamine.
Cyclization: The N-CBZ-methylamine is then subjected to cyclization using a suitable cyclizing agent to form the azetidine ring, resulting in the formation of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE.
Industrial Production Methods
Industrial production methods for 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the CBZ group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine form of the compound .
Wissenschaftliche Forschungsanwendungen
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-Boc-Methylaminomethyl)azetidine: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.
3-(N-Fmoc-Methylaminomethyl)azetidine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
3-(N-Acetyl-Methylaminomethyl)azetidine: Features an acetyl protecting group.
Uniqueness
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is unique due to its CBZ protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl 2-(azetidin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI-Schlüssel |
LAUSYBXHBXPLHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)
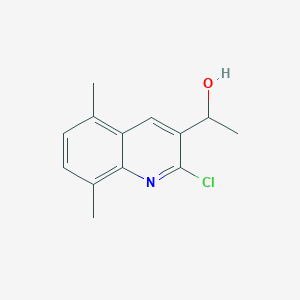
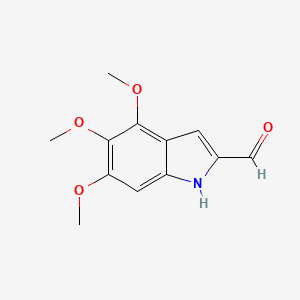
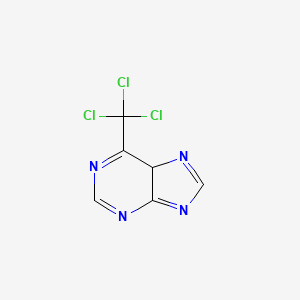

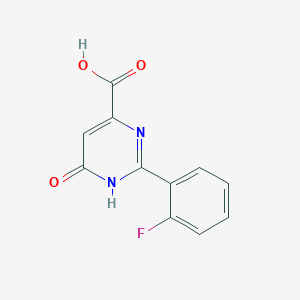


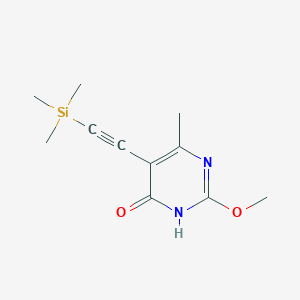
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
